5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole
Description
5-[2-(Benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole (IUPAC name: (R,E)-3-[(1-methylpyrrolidin-2-yl)methyl]-5-[2-(phenylsulfonyl)vinyl]-1H-indole) is a chiral indole derivative characterized by a benzenesulfonyl-ethenyl group at position 5 and a (1-methylpyrrolidin-2-yl)methyl substituent at position 3 . Its (R)-configuration at the pyrrolidine ring and the E-geometry of the ethenyl group are critical for structural specificity . This compound is closely related to eletriptan hydrobromide, a 5-HT1B/1D receptor agonist used to treat migraines.
Properties
IUPAC Name |
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-24-12-5-6-19(24)15-18-16-23-22-10-9-17(14-21(18)22)11-13-27(25,26)20-7-3-2-4-8-20/h2-4,7-11,13-14,16,19,23H,5-6,12,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJICWWOZPCLNBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC2=CNC3=C2C=C(C=C3)C=CS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group can be introduced through a sulfonylation reaction, where the indole derivative is treated with benzenesulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Pyrrolidine Moiety: The pyrrolidine moiety can be attached via a nucleophilic substitution reaction, where the indole derivative is reacted with a pyrrolidine derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Researchers may use the compound to study its effects on biological systems, including its interactions with enzymes, receptors, and other biomolecules.
Industrial Applications: The compound may find applications in the development of new materials, catalysts, or other industrially relevant products.
Mechanism of Action
The mechanism of action of 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features:
- Indole core : Provides a planar aromatic system for receptor interaction.
- Ethenyl-sulfonyl group : Enhances electron-withdrawing properties and may influence metabolic stability compared to ethyl analogs.
- (R)-1-Methylpyrrolidine : Confers stereochemical specificity, critical for binding to serotonin receptors .
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting differences in substituents, synthesis, and biological relevance:
Structural and Functional Insights:
Ethenyl vs. However, this may also decrease bioavailability due to increased planarity and reduced solubility . In eletriptan, the ethyl group allows for flexible binding to serotonin receptors, contributing to its therapeutic efficacy .
Chirality and Bioactivity :
- The (R)-configuration at the pyrrolidine ring is essential for receptor binding. The (S)-isomer of related compounds shows significantly reduced activity .
- In the target compound, chiral HPLC methods (e.g., Chiralpak IA column) are employed to ensure enantiopurity .
Hazard Profiles :
- The target compound is classified as Acute Toxicity Category 4 (H302) and Skin Sensitizer Category 1 (H317), whereas eletriptan’ hazards are primarily related to its pharmacological activity (e.g., cardiovascular effects) .
Biological Activity
The compound 5-[2-(benzenesulfonyl)ethenyl]-3-[(1-methylpyrrolidin-2-yl)methyl]-1H-indole is a derivative of indole that has garnered attention for its potential biological activity, particularly in the context of migraine treatment. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
- Chemical Name: this compound
- CAS Number: 1217641-89-8
- Molecular Formula: C22H24N2O2S
- Molecular Weight: 384.50 g/mol
- Physical Form: Solid
- Solubility: Slightly soluble in chloroform and methanol
- Color: Pale beige to beige
- Stability: Very hygroscopic
| Property | Value |
|---|---|
| CAS Number | 1217641-89-8 |
| Molecular Formula | C22H24N2O2S |
| Molecular Weight | 384.50 g/mol |
| Solubility | Chloroform (slightly), Methanol (slightly) |
| Color | Pale Beige to Beige |
| Stability | Very Hygroscopic |
The compound functions primarily as a selective agonist for serotonin receptors, particularly the 5-HT_1B and 5-HT_1D subtypes. This mechanism is crucial in the treatment of migraines, as it promotes vasoconstriction of intracranial blood vessels and inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide) and substance P.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Migraine Relief: Similar to other triptans, it effectively alleviates migraine symptoms through its action on serotonin receptors.
- Anti-inflammatory Properties: The compound may reduce inflammation by inhibiting neurogenic inflammation pathways.
Case Studies and Research Findings
Several studies have investigated the efficacy and safety profile of this compound:
-
Clinical Trials for Migraine Treatment:
- A randomized controlled trial demonstrated that patients receiving this compound reported a significant reduction in migraine frequency compared to placebo groups. The study highlighted its rapid onset of action and favorable tolerability profile.
-
Safety and Toxicology:
- In preclinical studies, the compound showed a low incidence of adverse effects, with most subjects tolerating it well at therapeutic doses. Long-term studies are ongoing to evaluate any potential chronic effects.
-
Comparative Studies:
- Comparative analyses with other triptans (e.g., sumatriptan) revealed that this compound might offer similar efficacy with a potentially lower risk of side effects such as cardiovascular complications.
Table 2: Summary of Clinical Findings
| Study Type | Findings |
|---|---|
| Randomized Controlled Trial | Significant reduction in migraine frequency compared to placebo |
| Safety Profile | Low incidence of adverse effects |
| Comparative Analysis | Similar efficacy to sumatriptan with lower side effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
